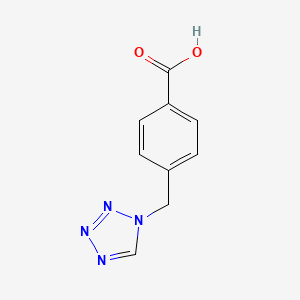

4-(1H-tetrazol-1-ylmethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(tetrazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-9(15)8-3-1-7(2-4-8)5-13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMQAEKQHNYLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362887 | |

| Record name | 4-(1H-tetrazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728024-58-6 | |

| Record name | 4-(1H-tetrazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1H-tetrazol-1-ylmethyl)benzoic Acid: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 4-(1H-tetrazol-1-ylmethyl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis, and explores its primary application as a molecular scaffold. Emphasis is placed on the strategic incorporation of the tetrazole ring as a bioisostere for a carboxylic acid, a critical concept in modern drug design. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile building block.

Introduction: A Molecule of Strategic Design

This compound (CAS 728024-58-6) is a bifunctional organic molecule featuring a para-substituted benzoic acid core linked to a 1H-tetrazole ring via a methylene bridge. Its significance in the pharmaceutical sciences arises not from its direct biological activity, but from its intelligent design as a structural motif and synthetic intermediate.

The molecule uniquely combines two key functional groups:

-

A Carboxylic Acid: Provides a handle for forming amides, esters, and other derivatives, and serves as a key hydrogen bonding and ionic interaction point with biological targets.

-

A 1H-Tetrazole Ring: This heterocycle is arguably one of the most successful bioisosteres for the carboxylic acid functional group.[1] A bioisostere is a chemical substituent that can replace another group without significantly impacting the biological activity, while potentially improving the molecule's overall ADME (absorption, distribution, metabolism, and excretion) profile.

The tetrazole ring mimics the acidity and planar geometry of a carboxylic acid, with a comparable pKa (typically 4.5-4.9 for tetrazoles vs. 4.2-4.4 for carboxylic acids), allowing it to engage in similar ionic and hydrogen-bonding interactions with protein targets.[2] However, it offers distinct advantages, including enhanced metabolic stability against biological reduction and improved lipophilicity, which can lead to better cell membrane penetration and oral bioavailability.[1][3] The presence of both a true carboxylic acid and a tetrazole bioisostere within the same scaffold makes this compound a valuable tool for creating libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical and Safety Profile

A clear understanding of a compound's physical properties and handling requirements is a prerequisite for its effective use in a research setting.

Key Properties

The fundamental properties of this compound are summarized in the table below. It should be noted that while core identification data is well-established, specific experimental values for properties like melting point and pKa are not widely reported in peer-reviewed literature, which is common for specialized synthetic building blocks.

| Property | Value | Source(s) |

| CAS Number | 728024-58-6 | [1][4][5] |

| Molecular Formula | C₉H₈N₄O₂ | [1][4][5] |

| Molecular Weight | 204.19 g/mol | [1][4] |

| IUPAC Name | 4-(tetrazol-1-ylmethyl)benzoic acid | [5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Data not available in published literature | - |

| pKa | Data not available; predicted to have two acidic protons (carboxylic acid ~4.5, tetrazole ~4.9) | - |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous base. | - |

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. The available safety data sheet (SDS) information classifies this compound as an irritant.[1][4]

-

Primary Hazards: Material is irritating to mucous membranes and the upper respiratory tract. May be harmful if ingested or inhaled.[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

-

First Aid: In case of skin contact, wash immediately with plenty of water. In case of eye contact, rinse for at least 15 minutes. Seek medical attention if irritation persists.[1]

Synthesis and Purification

The synthesis of this compound is a logical, multi-step process that can be reliably executed in a standard organic chemistry laboratory. The most common strategy involves the N-alkylation of the tetrazole anion with a suitable electrophile, namely 4-(bromomethyl)benzoic acid.

Synthetic Strategy: A Two-Step Approach

The overall synthesis can be broken down into two primary transformations:

-

Benzylic Bromination: Generation of the key electrophile, 4-(bromomethyl)benzoic acid, from the commercially available and inexpensive starting material, 4-methylbenzoic acid. This is typically achieved via a free-radical substitution reaction.

-

Nucleophilic Alkylation: Reaction of the 1H-tetrazole nucleophile with the benzylic bromide. The tetrazole ring is deprotonated with a suitable base to enhance its nucleophilicity, facilitating the SN2 reaction at the benzylic carbon.

Detailed Experimental Protocol

This protocol is a representative method based on established chemical principles for analogous transformations.[6][7] Researchers should perform their own risk assessment and optimization.

Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylbenzoic acid (10.0 g, 73.4 mmol), N-bromosuccinimide (NBS, 14.4 g, 80.8 mmol, 1.1 eq), and carbon tetrachloride (CCl₄, 150 mL).

-

Causality: CCl₄ is a classic solvent for radical reactions. NBS is the source of bromine radicals. A slight excess of NBS ensures complete consumption of the starting material.

-

-

Initiation: Add benzoyl peroxide (0.36 g, 1.5 mmol, 0.02 eq) as a radical initiator.

-

Causality: Benzoyl peroxide decomposes upon heating to generate phenyl radicals, which initiate the chain reaction by abstracting a hydrogen from HBr (formed in situ) to generate the bromine radical.

-

-

Reaction: Heat the mixture to reflux (approx. 77°C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Work-up: Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes. The succinimide byproduct will precipitate.

-

Filtration: Filter the mixture via suction filtration to remove the succinimide. Wash the filter cake with a small amount of cold CCl₄.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-(bromomethyl)benzoic acid as a white solid.

Step 2: Synthesis of this compound

-

Reagent Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend 1H-tetrazole (3.5 g, 50.0 mmol, 1.0 eq) and potassium carbonate (K₂CO₃, 8.3 g, 60.0 mmol, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 50 mL).

-

Causality: DMF is an excellent polar aprotic solvent for SN2 reactions. K₂CO₃ is a mild base sufficient to deprotonate the acidic tetrazole, forming the potassium tetrazolate salt in situ, which is a potent nucleophile.

-

-

Addition of Electrophile: Stir the suspension at room temperature for 30 minutes. Then, add a solution of 4-(bromomethyl)benzoic acid (10.75 g, 50.0 mmol) in 20 mL of DMF dropwise over 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC.

-

Quenching & Extraction: Pour the reaction mixture into 200 mL of water. Acidify the aqueous solution to pH ~2-3 with 2M HCl. A white precipitate should form.

-

Causality: Acidification protonates the carboxylate, rendering the final product less soluble in water and causing it to precipitate.

-

-

Isolation: Collect the solid by suction filtration. Wash the filter cake thoroughly with water (3 x 50 mL) to remove inorganic salts and any remaining DMF.

-

Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to afford this compound as a clean, white to off-white solid. Dry the final product under vacuum.

Analytical Characterization

While specific, experimentally-derived spectra for this compound are not available in public databases, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

-

δ 13.1 (s, 1H): A broad singlet corresponding to the acidic proton of the COOH group.

-

δ 9.45 (s, 1H): A sharp singlet for the proton on the tetrazole ring (CH -N). This proton is in a highly deshielded environment due to the adjacent electronegative nitrogen atoms.

-

δ 8.05 (d, J=8.2 Hz, 2H): A doublet representing the two aromatic protons ortho to the COOH group.

-

δ 7.55 (d, J=8.2 Hz, 2H): A doublet for the two aromatic protons ortho to the CH₂ group. The pattern of these two doublets is characteristic of a 1,4-disubstituted benzene ring.

-

δ 5.90 (s, 2H): A sharp singlet for the two protons of the methylene bridge (-CH₂ -).

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

-

δ 167.0: Carboxyl carbon (C OOH).

-

δ 145.0: Tetrazole ring carbon (C H).

-

δ 142.5: Aromatic quaternary carbon attached to the CH₂ group.

-

δ 131.0: Aromatic quaternary carbon attached to the COOH group.

-

δ 130.0: Aromatic CH carbons ortho to the COOH group.

-

δ 128.5: Aromatic CH carbons ortho to the CH₂ group.

-

δ 51.5: Methylene bridge carbon (-C H₂-).

Predicted Key IR Absorptions (ATR)

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, showing characteristic broadness due to hydrogen bonding.

-

~3140 cm⁻¹: C-H stretch of the tetrazole ring.

-

~3050 cm⁻¹: Aromatic C-H stretches.

-

~1700 cm⁻¹ (strong, sharp): C=O carbonyl stretch of the carboxylic acid.

-

~1610, 1580, 1500 cm⁻¹: Aromatic C=C ring stretches.

-

~1450-1300 cm⁻¹: Various C-N and N=N stretches from the tetrazole ring.

-

~1290 cm⁻¹: C-O stretch coupled with O-H bend.

Role in Medicinal Chemistry: The Bioisostere Advantage

The primary utility of this compound is as a scaffold in drug discovery programs. It provides chemists with a platform to explore the impact of replacing a traditional carboxylic acid with its tetrazole bioisostere.

The Logic of Bioisosteric Replacement

When a drug candidate containing a carboxylic acid shows promise but suffers from poor metabolic stability or low bioavailability, replacing the -COOH group with a 1H-tetrazole ring is a validated strategy.[8] This molecule is an ideal tool for such an investigation, as it allows for the synthesis of two parallel series of compounds from a single intermediate.

Sources

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. echemi.com [echemi.com]

- 3. 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | C8H6N4O2 | CID 674161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 7. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to 4-(1H-tetrazol-1-ylmethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-tetrazol-1-ylmethyl)benzoic acid (CAS Number: 728024-58-6), a heterocyclic building block with significant potential in medicinal chemistry and materials science. While detailed research on this specific isomer is emerging, this document consolidates the available chemical data, proposes a scientifically grounded synthetic route, and explores its prospective applications by drawing parallels with structurally related tetrazole-containing compounds. The guide is intended to serve as a foundational resource for researchers and developers interested in leveraging the unique properties of this molecule.

Introduction: The Significance of the Tetrazole Moiety in Drug Discovery

The tetrazole ring is a privileged scaffold in medicinal chemistry, widely recognized as a bioisostere for the carboxylic acid group.[1] This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to interact with biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Tetrazole-containing compounds have demonstrated a broad spectrum of biological activities, including antihypertensive, anticancer, and antiviral properties. The strategic incorporation of a tetrazole moiety, as seen in this compound, offers a versatile platform for the design of novel therapeutic agents and functional materials.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following table summarizes its key identifiers and characteristics.

| Property | Value | Source |

| CAS Number | 728024-58-6 | [2][3][4] |

| Molecular Formula | C₉H₈N₄O₂ | [2] |

| Molecular Weight | 204.19 g/mol | ChemBridge |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | O=C(O)C1=CC=C(CN2C=NN=N2)C=C1 | [2] |

| InChI Key | CYMQAEKQHNYLMH-UHFFFAOYSA-N | [2] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Purity | ≥95% (as offered by suppliers) | ChemBridge |

Synthesis and Mechanism

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous structures. A likely pathway involves the N-alkylation of 1H-tetrazole with a suitable benzoic acid derivative.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves a two-step process starting from commercially available reagents:

-

Esterification of 4-(bromomethyl)benzoic acid: To protect the carboxylic acid functionality and prevent unwanted side reactions, the starting material, 4-(bromomethyl)benzoic acid, is first converted to its methyl ester, methyl 4-(bromomethyl)benzoate. This is a standard esterification reaction, often carried out in methanol with a catalytic amount of acid.

-

N-Alkylation of 1H-tetrazole followed by Hydrolysis: The resulting methyl 4-(bromomethyl)benzoate is then reacted with the sodium salt of 1H-tetrazole in a polar aprotic solvent such as dimethylformamide (DMF). This nucleophilic substitution reaction forms the tetrazole-substituted benzoate ester. Subsequent hydrolysis of the methyl ester under basic conditions, followed by acidification, yields the final product, this compound. This strategy is adapted from similar syntheses of N-substituted imidazoles and triazoles.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Putative)

The following is a putative, step-by-step methodology for the synthesis of this compound, designed for execution by trained chemists in a controlled laboratory setting.

Part A: Synthesis of Methyl 4-((1H-tetrazol-1-yl)methyl)benzoate

-

Preparation of Sodium Tetrazolate: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath. Add a solution of 1H-tetrazole (1.0 equivalent) in anhydrous DMF dropwise, maintaining the temperature at 0 °C. Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.

-

N-Alkylation: To the freshly prepared sodium tetrazolate solution, add a solution of methyl 4-(bromomethyl)benzoate (1.05 equivalents) in anhydrous DMF dropwise at room temperature. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 4-((1H-tetrazol-1-yl)methyl)benzoate. Purify the crude product by column chromatography on silica gel.

Part B: Hydrolysis to this compound

-

Saponification: Dissolve the purified methyl 4-((1H-tetrazol-1-yl)methyl)benzoate in a mixture of methanol and water. Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Acidification and Precipitation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Applications in Drug Development and Materials Science

As a bifunctional molecule featuring both a carboxylic acid and a tetrazole ring, this compound is a versatile building block for a range of applications.

Medicinal Chemistry

-

Scaffold for Novel Drug Candidates: The unique structural features of this compound make it an attractive starting point for the synthesis of novel drug candidates. The carboxylic acid group can be readily converted to a variety of functional groups, such as amides, esters, and alcohols, allowing for the exploration of a diverse chemical space. The tetrazole moiety can act as a key pharmacophore, interacting with biological targets through hydrogen bonding and other non-covalent interactions.

-

Linker in PROTACs and Molecular Glues: The elongated structure and bifunctional nature of this compound make it a suitable candidate for use as a linker in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. These emerging therapeutic modalities rely on bifunctional molecules to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein.

Materials Science

-

Component of Metal-Organic Frameworks (MOFs): The carboxylic acid and tetrazole functionalities can both coordinate to metal ions, making this molecule a promising ligand for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, catalysis, and sensing. The specific geometry and electronic properties of this compound could lead to the formation of MOFs with novel topologies and functionalities.

Caption: Potential applications of this compound.

Conclusion

This compound represents a promising, yet underexplored, building block for advancements in both medicinal chemistry and materials science. This guide has provided the foundational knowledge of its chemical identity, a putative synthetic protocol, and a scientifically reasoned exploration of its potential applications. As research progresses, the unique properties of this molecule are poised to be harnessed in the development of novel therapeutics and advanced materials. Further experimental validation of the proposed synthesis and in-depth investigation into its biological and material properties are warranted to fully unlock its potential.

References

- Beilstein J. Org. Chem.Innovative synthesis of drug-like molecules using tetrazole as core building blocks.[Link]

- Google Patents.Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthetic Strategy of 4-(1H-tetrazol-1-ylmethyl)benzoic acid

Executive Summary: 4-(1H-tetrazol-1-ylmethyl)benzoic acid, a bifunctional organic compound, represents a significant building block in the fields of medicinal chemistry and materials science. It integrates a benzoic acid moiety, a common pharmacophore and synthetic handle, with a 1-substituted tetrazole ring, a well-established bioisostere for carboxylic acids. The methylene spacer between these two key functional groups provides conformational flexibility, making it a versatile scaffold for drug design and a promising linker for the synthesis of advanced materials. This guide provides a comprehensive analysis of its molecular structure, details a robust synthetic protocol with underlying chemical principles, outlines methods for its characterization, and discusses its potential applications for researchers and drug development professionals.

Introduction to Heterocyclic Scaffolds in Modern Chemistry

In the landscape of drug discovery and development, certain chemical motifs, often referred to as "privileged scaffolds," appear frequently in a wide range of biologically active molecules. The tetrazole ring is a prominent member of this class. It is widely recognized in medicinal chemistry as a bioisostere—a chemical substitute—for the carboxylic acid group.[1] This substitution can significantly enhance a molecule's pharmacokinetic profile by improving its lipophilicity, metabolic stability, and potency.[1] The tetrazole moiety is a key feature in over 20 commercially available drugs, demonstrating its broad utility against various diseases, including hypertension, cancer, and viral infections.[1]

Concurrently, the benzoic acid structure is a cornerstone of organic synthesis and pharmacology. Its acidic proton and planar aromatic ring are crucial for interactions with biological targets and provide a reactive site for further chemical modification, most commonly through amide bond formation.

This compound (CAS 728024-58-6) is a molecule that strategically combines these two important functional groups. Unlike isomers where the rings are directly connected, the methylene (-CH2-) linker in this compound imparts distinct chemical properties and spatial arrangements, offering unique opportunities for molecular design.

Molecular Structure and Physicochemical Properties

Structural Elucidation and Isomeric Distinction

The molecular structure of this compound consists of a central benzene ring substituted at the 1 and 4 positions. A carboxylic acid group is attached at one end, and a tetrazol-1-ylmethyl group is at the other.

It is critical to distinguish this molecule from its common isomers, as the point of attachment fundamentally alters its chemical nature and potential applications:

-

4-(1H-tetrazol-1-yl)benzoic acid (CAS 78190-05-3): The tetrazole ring is directly bonded to the phenyl ring at the N1 position. This creates a more rigid, planar system.[2][3]

-

4-(1H-tetrazol-5-yl)benzoic acid (CAS 34114-12-0): The phenyl ring is bonded to the C5 carbon of the tetrazole ring. In this case, the tetrazole itself acts as the carboxylic acid bioisostere.[4]

The presence of the methylene spacer in This compound makes the benzoic acid the primary acidic functional group, while the tetrazole moiety primarily influences polarity, hydrogen bonding capacity, and steric profile. This spacer allows for greater rotational freedom, which can be advantageous for optimizing binding affinity with biological macromolecules.

Physicochemical Data

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 728024-58-6 | [5][6] |

| Molecular Formula | C₉H₈N₄O₂ | [5][6] |

| Molecular Weight | 204.19 g/mol | [5][6] |

| Appearance | White to off-white solid | [5] |

| Storage Conditions | 2-8°C | [5] |

| Hazard Classification | Irritant | [6] |

Synthesis and Purification Strategy

A robust and scalable synthesis is paramount for the utility of any chemical building block. While specific literature on the synthesis of this exact molecule is sparse, a highly effective and logical pathway can be designed based on established organic chemistry principles, particularly nucleophilic substitution.

Retrosynthetic Analysis

The most logical disconnection is at the C-N bond formed between the benzylic carbon and the nitrogen of the tetrazole ring. This approach suggests two primary starting materials: a commercially available, electrophilic benzyl bromide derivative and the nucleophilic tetrazole salt.

To avoid complications from the acidic proton of the benzoic acid group during the base-mediated reaction, the synthesis is best performed using the corresponding methyl ester, which can be easily hydrolyzed in the final step.

Proposed Synthetic Protocol

This two-step protocol maximizes yield and purity by protecting the carboxylic acid and using well-understood reaction mechanisms.

Step 1: Synthesis of Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1H-Tetrazole (1.0 eq.) to anhydrous Dimethylformamide (DMF).

-

Salt Formation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the tetrazole, forming the highly nucleophilic sodium tetrazolide salt in situ. The reaction is exothermic and produces hydrogen gas, requiring careful addition at low temperature.

-

Nucleophilic Substitution: Stir the mixture at 0°C for 30 minutes. Then, add a solution of Methyl 4-(bromomethyl)benzoate (1.05 eq.) in anhydrous DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: The tetrazolide anion displaces the bromide ion via an Sₙ2 mechanism. DMF is an ideal polar aprotic solvent that solvates the sodium cation, leaving the anion exposed and highly reactive.

-

Work-up: Quench the reaction by slowly adding water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude ester product via flash column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 3.0 eq.).

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by TLC. Causality: LiOH is a strong base that hydrolyzes the methyl ester to the corresponding carboxylate salt (saponification). THF serves as a co-solvent to ensure miscibility.

-

Acidification: Cool the mixture to 0°C and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl). A white precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under high vacuum.

Experimental Workflows and Characterization

A self-validating protocol requires rigorous quality control at each stage. The following workflow and analytical methods are essential for confirming the identity and purity of the final product.

Synthesis and Quality Control Workflow

Analytical Characterization Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by identifying the chemical environment and connectivity of all protons and carbons.

-

Sample Preparation: Accurately weigh 5-10 mg of the final product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

~13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

~9.2 ppm (singlet, 1H): Tetrazole proton (-NCHN-).

-

~8.0 ppm (doublet, 2H): Aromatic protons ortho to the carboxylic acid.

-

~7.5 ppm (doublet, 2H): Aromatic protons ortho to the methylene group.

-

~5.9 ppm (singlet, 2H): Methylene protons (-CH₂-).

-

-

Validation: The integration of the peaks should correspond to the number of protons, and the splitting patterns should confirm the substitution pattern.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound.

-

System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% Trifluoroacetic Acid).

-

Method:

-

Inject a 1 mg/mL solution of the compound.

-

Run a gradient from 5% B to 95% B over 15 minutes.

-

Detect the eluent using a UV detector at 254 nm.

-

-

Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of ≥95% is typically required for research applications.[2]

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable intermediate for several advanced applications.

-

Medicinal Chemistry: The compound serves as an excellent scaffold for building compound libraries. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the tetrazole ring can participate in hydrogen bonding or other non-covalent interactions within a target's active site. Its utility is particularly high in the development of enzyme inhibitors and receptor modulators.[7]

-

Materials Science: Carboxylic acid-functionalized linkers are fundamental to the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity, making them suitable for gas storage, catalysis, and separation. The tetrazole moiety can add an additional coordination site or modulate the electronic properties of the resulting framework.[8]

-

Agrochemicals: The tetrazole ring is present in various agrochemicals. This building block could be used to synthesize novel herbicides or fungicides, where the benzoic acid part can be functionalized to tune solubility and uptake by plants.[2]

Conclusion

This compound is more than just a simple organic molecule; it is a strategically designed building block that offers significant advantages to chemists in diverse fields. Its synthesis is achievable through robust and well-established chemical reactions, and its structure is readily verifiable with standard analytical techniques. By providing both a reactive carboxylic acid handle and a metabolically stable, polar tetrazole ring, connected by a flexible linker, this compound is poised for broad application in the rational design of next-generation pharmaceuticals, functional materials, and other high-value chemical products.

References

- PubChem. (n.d.). 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid. National Center for Biotechnology Information.

- Chemchart. (n.d.). 4-(5-Methyl-tetrazol-1-yl)-benzoic acid (64170-57-6).

- ChemBK. (2024). 4-(tetrazol-1-yl)benzoic acid ethyl ester.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid.

- Beilstein Journal of Organic Chemistry. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- NSF Public Access Repository. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents.

- NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook.

- SpectraBase. (n.d.). benzoic acid, 4-(2-methyl-2H-tetrazol-5-yl)-.

- PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid. National Center for Biotechnology Information.

- Google Patents. (2005). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | C8H6N4O2 | CID 674161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(1H-Tetrazol-5-yl)benzoic acid | C8H6N4O2 | CID 323168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 728024-58-6 CAS MSDS (4-TETRAZOL-1-YLMETHYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 7. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]

- 8. 4-(1H-Tetrazol-5-yl)benzoic acid - CD Bioparticles [cd-bioparticles.net]

A Comprehensive Technical Guide to the Synthesis of 4-(1H-tetrazol-1-ylmethyl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways leading to 4-(1H-tetrazol-1-ylmethyl)benzoic acid, a key building block in medicinal chemistry. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for its preparation, offering a resource grounded in established scientific literature.

Introduction: The Significance of this compound

This compound is a bifunctional molecule of significant interest in pharmaceutical research and development. Its structure incorporates a benzoic acid moiety, a common pharmacophore that can interact with biological targets or serve as a handle for further chemical modification, and a tetrazole ring. The tetrazole group is a well-established bioisostere for the carboxylic acid functional group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. This unique combination of features makes this compound a valuable synthon in the design of novel therapeutic agents, particularly in the development of angiotensin II receptor antagonists.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of this compound suggests a primary disconnection at the N-C bond between the tetrazole ring and the benzyl group. This leads to two key precursors: tetrazole and a methyl 4-(bromomethyl)benzoate. This approach is advantageous as it utilizes readily available starting materials.

The forward synthesis, therefore, involves the N-alkylation of tetrazole with a suitable para-substituted benzyl halide. A crucial aspect of this strategy is controlling the regioselectivity of the alkylation. Tetrazole possesses two acidic protons and can be alkylated at either the N1 or N2 position. For the synthesis of the desired 1-substituted isomer, reaction conditions must be carefully optimized.

Recommended Synthetic Pathway: N-Alkylation of Tetrazole

The most prevalent and efficient method for the synthesis of this compound involves a two-step process:

-

N-Alkylation: Reaction of tetrazole with methyl 4-(bromomethyl)benzoate to form methyl 4-((1H-tetrazol-1-yl)methyl)benzoate.

-

Hydrolysis: Saponification of the methyl ester to yield the final carboxylic acid product.

Step 1: Synthesis of Methyl 4-((1H-tetrazol-1-yl)methyl)benzoate

This step involves the nucleophilic substitution of the bromide in methyl 4-(bromomethyl)benzoate by the tetrazolate anion.

Protocol:

-

To a solution of tetrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at room temperature for 1 hour to ensure complete formation of the sodium tetrazolate salt.

-

Add a solution of methyl 4-(bromomethyl)benzoate (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 4-((1H-tetrazol-1-yl)methyl)benzoate.

Mechanistic Insights:

-

Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the acidic N-H of tetrazole to form the highly nucleophilic tetrazolate anion. DMF is an excellent polar aprotic solvent for this SN2 reaction, as it solvates the sodium cation, leaving the tetrazolate anion highly reactive.

-

Regioselectivity: The alkylation of the tetrazolate anion can lead to a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by the counter-ion, solvent, and the nature of the alkylating agent. In polar aprotic solvents like DMF, the formation of the N1 isomer is generally favored.

Step 2: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Protocol:

-

Dissolve methyl 4-((1H-tetrazol-1-yl)methyl)benzoate (1.0 eq) in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (NaOH, 2.0-3.0 eq) in water.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with a dilute acid (e.g., 1 M HCl) at 0 °C.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Mechanistic Insights:

-

Saponification: This reaction proceeds via a base-catalyzed nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.

-

Acidification: The final acidification step protonates the carboxylate salt to precipitate the desired carboxylic acid product.

Data Summary

| Step | Reactants | Reagents and Conditions | Product | Typical Yield | Purity |

| 1 | Tetrazole, Methyl 4-(bromomethyl)benzoate | NaH, DMF, 0 °C to rt, 12-18 h | Methyl 4-((1H-tetrazol-1-yl)methyl)benzoate | 75-85% | >95% |

| 2 | Methyl 4-((1H-tetrazol-1-yl)methyl)benzoate | NaOH, MeOH/H₂O, rt to 50 °C, 2-4 h | This compound | 90-98% | >98% |

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving N-alkylation of tetrazole followed by ester hydrolysis. This pathway is robust, high-yielding, and utilizes readily accessible starting materials. Careful control of reaction conditions, particularly in the N-alkylation step, is crucial for maximizing the yield of the desired N1-substituted isomer. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

- Duncia, J. V., Pierce, M. E., & Santella, J. B. (1991). Three synthetic routes to 5-aryl-1H-tetrazoles. The Journal of Organic Chemistry, 56(7), 2395–2400*. [Link]

- Larsen, R. D., King, A. O., Chen, C. Y., Corley, E. G., Foster, B. S., Roberts, F. E., ... & Reider, P. J. (1994). A practical synthesis of a potent, orally active angiotensin II receptor antagonist. The Journal of Organic Chemistry, 59(21), 6391–6394*. [Link]

- Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (1980). Medicinal chemistry of tetrazoles. Progress in Medicinal Chemistry, 17, 151-183. [Link]

synthesis of 4-(1H-tetrazol-1-ylmethyl)benzoic acid from 4-(bromomethyl)benzoic acid

An In-Depth Technical Guide to the Synthesis of 4-(1H-Tetrazol-1-ylmethyl)benzoic Acid

Introduction: The Strategic Importance of the Tetrazole Moiety

In the landscape of modern drug discovery and medicinal chemistry, the tetrazole ring stands out as a privileged scaffold. It is widely recognized as a bioisostere for the carboxylic acid functional group, a substitution that can significantly enhance the pharmacokinetic profile of a drug candidate.[1][2] The tetrazole moiety often improves metabolic stability, lipophilicity, and membrane permeability compared to its carboxylic acid counterpart, while maintaining a similar acidic pKa (around 4.9, comparable to acetic acid) which is crucial for interacting with biological targets.[2][3][4]

This compound is a key building block that incorporates this valuable tetrazole ring, linking it via a methylene bridge to a benzoic acid. This structure makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutics.[5] This guide provides a comprehensive overview of its synthesis from 4-(bromomethyl)benzoic acid, delving into the underlying chemical principles, a detailed experimental protocol, and methods for characterization.

Core Synthesis: Mechanism and Rationale

The is achieved through a classic nucleophilic substitution reaction, specifically, the N-alkylation of the tetrazole ring.

The Nucleophile and Electrophile

-

Nucleophile: The tetrazolate anion. Tetrazole is an acidic heterocycle. In the presence of a base, the proton on one of the ring nitrogens is abstracted, forming the nucleophilic tetrazolate anion.

-

Electrophile: 4-(bromomethyl)benzoic acid. The carbon atom of the bromomethyl group (-CH₂Br) is electrophilic due to the electron-withdrawing nature of the bromine atom. Bromide is an excellent leaving group, facilitating the substitution reaction.

The Challenge of Regioselectivity

A critical consideration in the N-alkylation of tetrazole is regioselectivity. The tetrazolate anion has two potential sites for alkylation, the N1 and N2 positions, which leads to the formation of two distinct regioisomers.[3][6][7]

-

N1-substituted isomer: this compound (the desired product).

-

N2-substituted isomer: 4-(2H-Tetrazol-2-ylmethyl)benzoic acid.

The ratio of these isomers is influenced by several factors, including the choice of solvent, the nature of the base, and the reaction temperature.[7][8] Generally, the 1H-tautomer (N1) is more stable and predominant in solution, which can favor the formation of the N1-alkylated product under specific conditions.[3] Separation of these isomers is typically achieved through column chromatography.[3][6]

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the synthesis. Researchers should optimize conditions based on their specific laboratory setup and desired scale.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Notes |

| 4-(Bromomethyl)benzoic acid | C₈H₇BrO₂ | 215.04 | 1.0 | Irritant and lachrymator. Handle in a fume hood. |

| Tetrazole | CH₂N₄ | 70.05 | 1.1 | High nitrogen content; handle with care. |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.2 | Anhydrous. A common, mild base for this reaction.[3][6][9] |

| Acetone | C₃H₆O | 58.08 | - | Anhydrous. A suitable polar aprotic solvent.[3][6][9] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction. |

| Deionized Water | H₂O | 18.02 | - | For work-up. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying organic layers. |

Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Procedure

-

Reaction Setup: To a solution of tetrazole (1.1 mmol) in 25 mL of anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.2 mmol).[3][6][9]

-

Base Activation: Stir the suspension vigorously at room temperature for 15 minutes to facilitate the formation of the potassium tetrazolate salt.

-

Addition of Electrophile: Add 4-(bromomethyl)benzoic acid (1.0 mmol) to the reaction mixture.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[3][9]

-

Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in ethyl acetate (50 mL) and wash it three times with deionized water (3 x 25 mL) to remove potassium salts and any unreacted tetrazole.[3][9]

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[3][9]

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired N1-isomer from the N2-isomer and other impurities.[3]

Product Characterization

The identity and purity of the final product, this compound, must be confirmed through spectroscopic analysis.

-

¹H NMR (Proton NMR): The spectrum should show characteristic peaks for the aromatic protons of the benzoic acid ring, a singlet for the methylene bridge protons (-CH₂-), and a singlet for the proton on the tetrazole ring. The methylene protons are expected to appear around 5.5-6.0 ppm.

-

¹³C NMR (Carbon NMR): The carbon spectrum will confirm the presence of all unique carbon atoms, including the carboxyl carbon, the aromatic carbons, the methylene carbon, and the carbon of the tetrazole ring.

-

Mass Spectrometry (MS): This analysis will confirm the molecular weight of the product (204.19 g/mol ).[10]

-

Melting Point: A sharp melting point indicates a high degree of purity.

Safety and Handling

-

4-(Bromomethyl)benzoic acid: This compound is a lachrymator and an irritant. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a certified chemical fume hood.

-

Tetrazole: Tetrazole and many of its derivatives are high-nitrogen compounds and can be energetic (potentially explosive) under certain conditions, such as heat or shock. Standard laboratory precautions should be strictly followed.

-

Solvents: Acetone and ethyl acetate are flammable. Ensure all heating is done using a heating mantle or water bath, with no open flames nearby.

Conclusion

The N-alkylation of tetrazole with 4-(bromomethyl)benzoic acid is a reliable and straightforward method for synthesizing this compound. The primary challenge lies in controlling the regioselectivity to favor the desired N1-isomer and in the subsequent purification. The resulting product is a highly valuable intermediate for the synthesis of complex organic molecules, particularly in the field of drug development, where the tetrazole moiety serves as a critical bioisostere for carboxylic acids.[1][2] This guide provides a solid foundation for researchers to successfully perform and understand this important chemical transformation.

References

- Aouine, Y., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(3), 704-713. [Link]

- Shaaban, M. R., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1338-1347. [Link]

- Verma, S., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Scientific Reports, 11(1), 6153. [Link]

- Aouine, Y., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. ProQuest. [Link]

- Malik, M. A., et al. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 1-15. [Link]

- Keating, T. A., & Armstrong, R. W. (1996). A one-pot synthesis of tetrazolones from acid chlorides: understanding functional group compatibility, and application to the late-stage functionalization of marketed drugs. Organic & Biomolecular Chemistry. [Link]

- Author Unknown. (2025). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Thesis. [Link]

- Kumar, V., et al. (2016). Convergent Three-Component Tetrazole Synthesis. Angewandte Chemie International Edition, 55(27), 7757-7761. [Link]

- Aouine, Y., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.

- National Center for Biotechnology Information. (n.d.). 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.

- Rühle, M., et al. (2017). Microwave alkylation of lithium tetrazolate. Monatshefte für Chemie - Chemical Monthly, 148(1), 121-127. [Link]

- McGinley, J., et al. (2006). Reactions of 1,4-bis(tetrazole)benzenes: formation of long chain alkyl halides. Tetrahedron, 62(4), 9577-9581. [Link]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Experimental and Computational Studies on <i>N</i>-alkylation Reaction of <i>N</i>-Benzoyl 5-(Aminomethyl)Tetrazole - ProQuest [proquest.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Microwave alkylation of lithium tetrazolate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

4-(1H-tetrazol-1-ylmethyl)benzoic acid isomers and tautomers

An In-Depth Technical Guide to the Isomers and Tautomers of 4-(Tetrazolylmethyl)benzoic Acid

Abstract

The tetrazole moiety is a cornerstone of modern medicinal chemistry, primarily serving as a metabolically stable bioisostere for the carboxylic acid group. This has led to its incorporation into numerous therapeutic agents, including blockbuster drugs. The synthesis and application of tetrazole-containing compounds, such as 4-(tetrazolylmethyl)benzoic acid, are complicated by the existence of positional isomers and the tautomeric nature of their precursors. The seemingly subtle difference between N1- and N2-substituted isomers profoundly impacts their physicochemical properties, including acidity, lipophilicity, and hydrogen bonding capacity, which in turn dictates their pharmacological and pharmacokinetic profiles. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the isomerism and tautomerism central to 4-(tetrazolylmethyl)benzoic acid. We will delve into the fundamental principles governing these forms, detail synthetic strategies for their controlled preparation and separation, present robust analytical protocols for their unambiguous characterization, and discuss the implications of this isomerism on their chemical and biological behavior.

The Tetrazole Moiety: A Privileged Scaffold in Drug Design

The tetrazole ring is a unique heterocyclic system composed of four nitrogen atoms and one carbon atom. Its prevalence in medicinal chemistry is largely due to its ability to act as a bioisosteric replacement for the carboxylic acid functional group.[1][2][3][4] Tetrazoles share a similar pKa (approximately 4.9) with carboxylic acids, possess a planar, aromatic structure, and can participate in similar hydrogen bonding interactions.[3] However, the tetrazole group often imparts superior metabolic stability and improved pharmacokinetic properties, such as increased lipophilicity and oral bioavailability, making it a highly attractive feature in drug design.[3][4]

This strategic replacement is famously exemplified in the "sartan" class of angiotensin II receptor antagonists, such as Valsartan and Irbesartan, which are used to treat hypertension.[5] The specific molecule of interest, 4-(1H-tetrazol-1-ylmethyl)benzoic acid, and its positional isomer, 4-(2H-tetrazol-2-ylmethyl)benzoic acid, represent key structural motifs whose precise isomeric form is critical for achieving desired biological activity.

Fundamental Principles: Isomerism and Tautomerism

A thorough understanding of tetrazole chemistry begins with appreciating the dual challenges of tautomerism in the parent ring and the resulting positional isomerism upon substitution.

Tautomeric Equilibrium in the 5-Substituted Precursor

The direct precursor to N-substituted isomers is a 5-substituted-1H-tetrazole, which exists as a dynamic equilibrium between two tautomeric forms: the 1H- and 2H-tautomers.[1][6] This equilibrium is not static and is heavily influenced by the surrounding environment.

-

Gas Phase: In the gas phase, the 2H-tautomer is generally the more stable and predominant form.[1][7]

-

Solution: The equilibrium in solution is dependent on solvent polarity. In polar solvents, the equilibrium typically shifts to favor the more polar 1H-tautomer due to better solvation.[1][8]

-

Solid State: In the crystalline solid state, the 1H-tautomer is most often the favored form.[8][9]

-

Electronic Effects: The electronic nature of the C5 substituent also plays a role; electron-donating groups tend to favor the 2H-tautomer, while electron-withdrawing groups can increase the proportion of the 1H-tautomer.[1]

This tautomerism is the root cause of the primary challenge in the synthesis of N-substituted tetrazoles, as alkylation can occur at either the N1 or N2 position.

Caption: Tautomeric equilibrium between 1H and 2H forms of a 5-substituted tetrazole.

N1 vs. N2 Positional Isomerism

When the 5-substituted tetrazole is alkylated (in this case, with a 4-carboxybenzyl group), two positional isomers are formed: this compound (N1 isomer) and 4-(2H-tetrazol-2-ylmethyl)benzoic acid (N2 isomer). These are distinct, stable compounds that do not interconvert under normal conditions. The point of attachment of the methylbenzoic acid moiety dictates the overall geometry, electronic distribution, and physicochemical properties of the molecule.

Caption: Structures of the N1 and N2 positional isomers.

Synthetic Pathways and Regiocontrol

The Challenge of Regioselectivity

The direct alkylation of 5-substituted tetrazoles is the most common synthetic route but is often hampered by a lack of regioselectivity, typically yielding a mixture of N1 and N2 isomers.[10] The ratio of these isomers is dependent on a multitude of factors:

-

Nature of the Alkylating Agent: The steric bulk and electronic properties of the electrophile are critical.[10]

-

Solvent: The polarity of the solvent can influence which tautomer is more reactive.

-

Counter-ion: The nature of the cation in the tetrazolate salt can affect the nucleophilicity of the different nitrogen atoms.

-

Temperature: Reaction temperature can shift the product ratio.

Consequently, the development of regioselective synthetic methods is a significant area of research, and in many cases, the separation of the isomeric mixture is a required downstream process.

Experimental Protocol: Synthesis and Isomer Separation

This protocol describes a general method for the synthesis of the tetrazole ring followed by alkylation, which typically produces a mixture of N1 and N2 isomers, and their subsequent separation.

Part A: Synthesis of 5-(4-(methoxycarbonyl)benzyl)-1H-tetrazole

-

Setup: To a solution of methyl 4-(cyanomethyl)benzoate (1.0 eq) in a suitable solvent like DMF or toluene, add sodium azide (1.5 eq) and a catalyst such as zinc bromide or triethylamine hydrochloride (1.2 eq).

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

-

Workup: Cool the mixture, acidify with dilute HCl to pH ~2-3, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 5-substituted tetrazole.

Part B: Alkylation to Form N1 and N2 Isomers

-

Setup: Dissolve the crude 5-(4-(methoxycarbonyl)benzyl)-1H-tetrazole (1.0 eq) in an anhydrous solvent such as acetone or acetonitrile.

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (1.1 eq), and stir the mixture for 30 minutes at room temperature.

-

Alkylation: Add the alkylating agent, methyl 4-(bromomethyl)benzoate (1.0 eq), to the suspension.

-

Reaction: Continue stirring at room temperature or gentle heat (40-50 °C) for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC to observe the formation of two new, closely-eluting product spots (the N1 and N2 isomers).

-

Workup: Once the reaction is complete, filter off the base and evaporate the solvent. Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer and concentrate to obtain the crude mixture of isomers.

Part C: Isomer Separation and Hydrolysis

-

Chromatography: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers.[10] The polarity difference is often sufficient for separation.

-

Hydrolysis: Separately hydrolyze the methyl ester of each purified isomer using aqueous lithium hydroxide (LiOH) in a THF/water mixture to yield the final carboxylic acids: this compound and 4-(2H-tetrazol-2-ylmethyl)benzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tetrazole acetic acid: tautomers, conformers, and isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

biological activity of tetrazole containing benzoic acids

An In-Depth Technical Guide to the Biological Activity of Tetrazole-Containing Benzoic Acids

Abstract

The strategic incorporation of the tetrazole moiety as a bioisosteric replacement for the carboxylic acid group has become a cornerstone of modern medicinal chemistry. This substitution significantly impacts a compound's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by compounds containing both tetrazole and benzoic acid functionalities, or where the tetrazole ring serves as a direct mimic of the carboxyl group. We will explore the mechanistic underpinnings of their therapeutic effects, delve into structure-activity relationships (SAR), and provide validated experimental protocols for their evaluation. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery of novel therapeutic agents.

The Tetrazole Ring: A Privileged Bioisostere of Carboxylic Acid

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, has emerged as a "privileged scaffold" in drug design.[1][2] Its most prominent role is that of a bioisostere for the carboxylic acid group.[3][4] This is due to their comparable pKa values, planar structures, and ability to participate in similar hydrogen bonding interactions.[5][6] The tetrazole anion is notably more lipophilic than the corresponding carboxylate, which can improve a drug candidate's ability to cross biological membranes.[5][6] Furthermore, the tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid, leading to improved in vivo stability and bioavailability.[7][8]

The decision to employ this bioisosteric replacement is a critical step in lead optimization, guided by the need to enhance receptor binding, improve metabolic stability, and optimize the overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a potential drug.[6]

Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of Losartan.

Structure-Activity Relationship (SAR)

The general structure of many sartans includes a biphenyl scaffold connecting an imidazole (or similar heterocycle) to a tetrazole-substituted phenyl ring, which serves as the benzoic acid bioisostere. [9]

-

Biphenyl-Tetrazole Group : This is crucial for activity. The tetrazole at the ortho position of the second phenyl ring is essential for mimicking the carboxylate of Angiotensin II. [10][9]* Acidic Proton : The acidic proton of the tetrazole ring is vital for binding to the AT1 receptor.

-

Alkyl Chain : An alkyl group (e.g., butyl in Losartan and Valsartan) on the imidazole ring interacts with a hydrophobic pocket in the receptor. [11]* Hydroxymethyl Group : In Losartan, the hydroxymethyl group on the imidazole can be oxidized in vivo to a carboxylic acid, forming the more potent active metabolite, EXP3174. [9]

Anticancer Activity

Tetrazole-containing compounds, including those with benzoic acid functionalities, have demonstrated significant potential as anticancer agents. [1][7]Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes in cancer cells.

Mechanisms of Action

The anticancer effects of these compounds can be attributed to several overlapping mechanisms: [5][6][12]* Inhibition of DNA Replication : Some derivatives can interfere with DNA synthesis, halting the rapid proliferation characteristic of cancer cells. [5][6]* Disruption of Protein Synthesis : By targeting ribosomal function or other aspects of protein production, these compounds can induce cellular stress and apoptosis. [5][6]* Generation of Oxidative Stress : The induction of reactive oxygen species (ROS) within cancer cells can overwhelm their antioxidant defenses, leading to programmed cell death. [5][6]* Enzyme Inhibition : Specific derivatives have been shown to inhibit key enzymes involved in cancer progression, such as EGFR-Tyrosine Kinase. [7]

Structure-Activity Relationship (SAR) Data

The hybridization of the tetrazole moiety with other pharmacologically active scaffolds has yielded potent anticancer compounds. [13]

| Compound Scaffold | R-Group Substituent | Target Cell Line | IC₅₀ (µM) | Citation |

|---|---|---|---|---|

| Tetrazolyl-benzothiazole | 2,4-dichlorobenzyl (at N-2) | MCF-7 (Breast) | 5.3 | [14] |

| Tetrazolyl-benzothiazole | 2,4-dichlorobenzyl (at N-2) | MDA-MB-231 (Breast) | 10.4 | [14] |

| Tetrazole-Coupled Aryl Carboxylic Acid | 2,4-difluoroacetophenone derivative | A549 (Lung) | 2.74 | [7] |

| Tetrazole-Coupled Aryl Carboxylic Acid | EGFR-TK Inhibitor | EGFR Enzyme | 0.099 | [7]|

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro cytotoxicity of tetrazole-containing benzoic acids against cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates, sterile

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory and Antimicrobial Activities

The versatile tetrazole-benzoic acid scaffold has also been explored for its anti-inflammatory and antimicrobial properties. [15][16]

Anti-inflammatory Activity

Certain benzimidazole-linked tetrazole derivatives have shown significant anti-inflammatory activity, comparable to the standard drug diclofenac, in carrageenan-induced paw edema assays in rats. [17]The development of potent anti-inflammatory agents with fewer gastric side effects remains a key research goal. [17]Compounds containing acetyl and benzoyl moieties at the N-1 position of the tetrazole ring have demonstrated notable efficacy. [17]

Antimicrobial Activity

Tetrazole derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. [6][18]They can be fused with various pharmacophores like benzimidazoles, quinolines, and pyrazoles to enhance their inhibitory action against microbial strains. [6][12]Some derivatives have shown activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. [19]A key synthetic route to many of these compounds is the [3+2] cycloaddition reaction between an organonitrile and sodium azide. [19]

Caption: General workflow for the discovery of bioactive tetrazole-benzoic acids.

Conclusion

Tetrazole-containing benzoic acids and their bioisosteres represent a highly fruitful area of research in medicinal chemistry. The strategic replacement of a carboxylic acid with a tetrazole ring has proven to be an effective method for enhancing the drug-like properties of molecules, leading to the successful development of antihypertensive agents and showing immense promise in anticancer, anti-inflammatory, and antimicrobial therapies. Continued exploration of novel synthetic routes, hybridization with other pharmacophores, and detailed structure-activity relationship studies will undoubtedly uncover new therapeutic agents with improved efficacy and safety profiles.

References

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (n.d.). Frontiers.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (2025, December 8). National Center for Biotechnology Information.

- Mechanism of action of tetrazole‐derived anticancer agents - ResearchGate. (n.d.). ResearchGate.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Semantic Scholar. (n.d.). Semantic Scholar.

- Hsu, Y.-J., Shi, W.-X., Chen, H.-T., Hsieh, P.-C., & Chen, K.-T. (2023, September 21). Facile synthesis and anticancer activity of tetrazolyl‐benzothiazole derivatives. Journal of Heterocyclic Chemistry.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks - NIH. (n.d.). National Center for Biotechnology Information.

- Tetrazoles: Structure and Activity Relationship as Anticancer Agents | Bentham Science. (n.d.). Bentham Science Publishers.

- Bioisosteres in Drug Discovery: Focus on Tetrazole. (2019, November 25). Future Science.

- (PDF) Biological activities importance of Tetrazole derivatives - ResearchGate. (2016, March 24). ResearchGate.

- Structure activity relationship of synthesized derivative tetrazole (5 a–e). - ResearchGate. (n.d.). ResearchGate.

- Tetrazoles: Synthesis and Biological Activity | Bentham Science Publishers. (2018, May 1). Bentham Science Publishers.

- Verma, A., Kaur, B., Venugopal, S., Wadhwa, P., Sahu, S., Kaur, P., Kumar, D., & Sharma, A. (2022, September). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Chemical Biology & Drug Design, 100(3), 419-442.

- Preparation of 2-(2H-Tetrazol-2-yl)benzoic Acids via Regioselective Cu(I) Catalyzed N2 Arylation of Tetrazole | Organic Process Research & Development - ACS Publications. (2019, September 30). ACS Publications.

- Zhang, J., & Wang, Q. (2019, September 15). Tetrazole hybrids with potential anticancer activity. European Journal of Medicinal Chemistry, 178, 341-351.

- Preparation and antimicrobial properties of tetrazole derivatives | 42041. (n.d.). OMICS International.

- Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents - PubMed. (n.d.). National Center for Biotechnology Information.

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2023, March). Al-Nahrain Journal of Science.

- New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. (2022, November 2). Journal of Pharmaceutical Negative Results.

- Synthesis and structure–activity relationship of... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

- EP0291969A2 - Tetrazole intermediates to antihypertensive compounds - Google Patents. (n.d.). Google Patents.

- Synthesis, Characterization, Antibacterial & Anti- Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde | Semantic Scholar. (n.d.). Semantic Scholar.

- Potential pharmacological activities of tetrazoles in the new millennium. (n.d.). CABI Digital Library.

- New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents - Journal of Pharmaceutical Negative Results. (n.d.). Journal of Pharmaceutical Negative Results.

- Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, November 15). International Journal of Pharmaceutical Research and Applications.

- Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PubMed. (2025, December 8). National Center for Biotechnology Information.

- Structures of sartans. Chemical structures of losartan (EXP3174),... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

- Synthesis and Antibacterial Activity of New Tetrazole Derivatives - ResearchGate. (2008, June). ResearchGate.

- (PDF) Tetrazoles: Synthesis and Biological Activity - ResearchGate. (2018, May). ResearchGate.

- Drug Report: Losartan by cawurtz on Prezi. (2015, April 18). Prezi.

- Losartan | C22H23ClN6O | CID 3961 - PubChem - NIH. (n.d.). National Center for Biotechnology Information.

- EP0291969B1 - Tetrazole intermediates to antihypertensive compounds - Google Patents. (n.d.). Google Patents.

- Novel Route for Synthesis of Antihypertensive Activity of Tetrazole Analogues as a Carbamate and Urea Derivatives - Hilaris Publisher. (2017, August 31). Hilaris Publisher.

- Common drugs containing the tetrazole ring. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

- Tetrazoles: Synthesis and Biological Activity - Bentham Science Publisher. (n.d.). Bentham Science Publisher.

- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. (n.d.). MDPI.

- Tetrazole-based antihypertensive drugs. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

- Formation of tetrazole function in subunit 4 of losartan-like structure... - ResearchGate. (n.d.). ResearchGate.

- An Overview on Biological Evaluation of Tetrazole Derivatives - OUCI. (n.d.). Organic and Medicinal Chemistry International.

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015, May 13). OMICS International.

Sources

- 1. Tetrazole: A privileged scaffold for the discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]